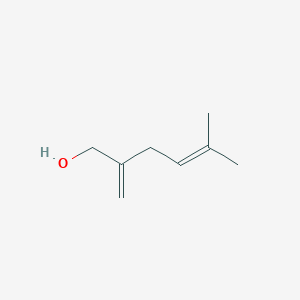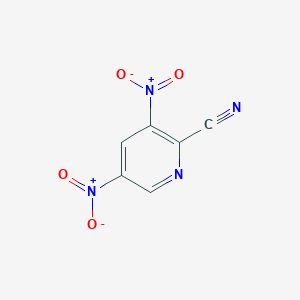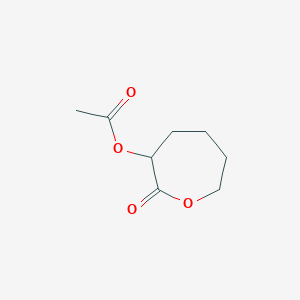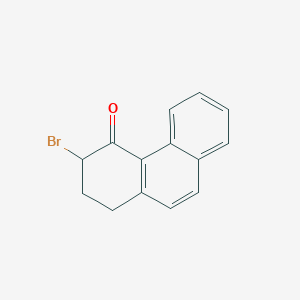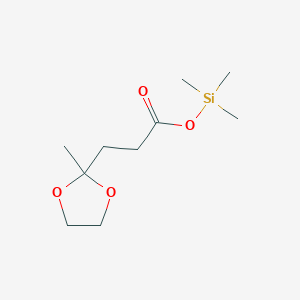
Trimethylsilyl 3-(2-methyl-1,3-dioxolan-2-yl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethylsilyl 3-(2-methyl-1,3-dioxolan-2-yl)propanoate is an organic compound that belongs to the class of silyl esters It is characterized by the presence of a trimethylsilyl group attached to a propanoate moiety, which is further substituted with a 2-methyl-1,3-dioxolane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Trimethylsilyl 3-(2-methyl-1,3-dioxolan-2-yl)propanoate typically involves the reaction of 3-(2-methyl-1,3-dioxolan-2-yl)propanoic acid with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl ester. The general reaction scheme is as follows:
3-(2-methyl-1,3-dioxolan-2-yl)propanoic acid+trimethylsilyl chloride→Trimethylsilyl 3-(2-methyl-1,3-dioxolan-2-yl)propanoate+hydrochloric acid
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, thereby optimizing the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Trimethylsilyl 3-(2-methyl-1,3-dioxolan-2-yl)propanoate undergoes various chemical reactions, including:
Hydrolysis: The silyl ester can be hydrolyzed to yield the corresponding carboxylic acid and trimethylsilanol.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation to form different oxidation products depending on the conditions and reagents used.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water or aqueous acid/base solutions.
Substitution: Common reagents include nucleophiles such as halides, alkoxides, and amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under controlled conditions.
Major Products Formed
Hydrolysis: 3-(2-methyl-1,3-dioxolan-2-yl)propanoic acid and trimethylsilanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized products such as carboxylic acids or ketones.
Wissenschaftliche Forschungsanwendungen
Trimethylsilyl 3-(2-methyl-1,3-dioxolan-2-yl)propanoate finds applications in several scientific research areas:
Chemistry: Used as a reagent in organic synthesis, particularly in the protection of carboxylic acids and alcohols.
Biology: Employed in the synthesis of biologically active molecules and as a precursor in the preparation of pharmaceuticals.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of Trimethylsilyl 3-(2-methyl-1,3-dioxolan-2-yl)propanoate involves the reactivity of the trimethylsilyl group, which can undergo nucleophilic attack, leading to the formation of various intermediates and products. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Trimethylsilyl acetate
- Trimethylsilyl butyrate
- Trimethylsilyl benzoate
Uniqueness
Trimethylsilyl 3-(2-methyl-1,3-dioxolan-2-yl)propanoate is unique due to the presence of the 2-methyl-1,3-dioxolane ring, which imparts distinct chemical properties and reactivity compared to other silyl esters. This structural feature makes it particularly useful in specific synthetic applications and research areas.
Eigenschaften
CAS-Nummer |
85877-53-8 |
|---|---|
Molekularformel |
C10H20O4Si |
Molekulargewicht |
232.35 g/mol |
IUPAC-Name |
trimethylsilyl 3-(2-methyl-1,3-dioxolan-2-yl)propanoate |
InChI |
InChI=1S/C10H20O4Si/c1-10(12-7-8-13-10)6-5-9(11)14-15(2,3)4/h5-8H2,1-4H3 |
InChI-Schlüssel |
KBDUTPMYDMUDDD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(OCCO1)CCC(=O)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methyl-3-[(phenylcarbamoyl)amino]propanoic acid](/img/structure/B14408830.png)
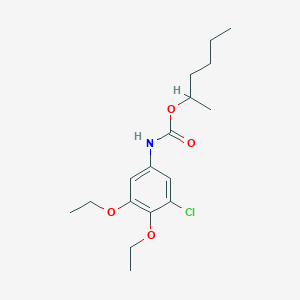
![5-(4-Ethoxyphenoxy)-1-phenyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B14408838.png)

![7-Hexylidenebicyclo[4.1.0]heptane](/img/structure/B14408850.png)
![(4E)-2-[(Propan-2-yl)amino]-4-[(propan-2-yl)imino]naphthalen-1(4H)-one](/img/structure/B14408851.png)
![6-Acetyl-4,9-dimethoxy-7-methyl-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B14408870.png)

![2-Chloro-N-[(5-phenylpyridin-2-yl)carbamoyl]benzamide](/img/structure/B14408883.png)
